N-(4-methylphenyl)-6-[4-(4-nitrobenzoyl)piperazin-1-yl]pyridazin-3-amine
Description
Properties
IUPAC Name |
[4-[6-(4-methylanilino)pyridazin-3-yl]piperazin-1-yl]-(4-nitrophenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N6O3/c1-16-2-6-18(7-3-16)23-20-10-11-21(25-24-20)26-12-14-27(15-13-26)22(29)17-4-8-19(9-5-17)28(30)31/h2-11H,12-15H2,1H3,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZYFTFWELMQOMM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=NN=C(C=C2)N3CCN(CC3)C(=O)C4=CC=C(C=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-(4-methylphenyl)-6-[4-(4-nitrobenzoyl)piperazin-1-yl]pyridazin-3-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyridazine core: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones.
Substitution with 4-methylphenyl group:
Attachment of the 4-nitrobenzoyl piperazine moiety: This is typically done through nucleophilic substitution reactions where the piperazine ring is functionalized with a 4-nitrobenzoyl group.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure efficiency and scalability.
Chemical Reactions Analysis
N-(4-methylphenyl)-6-[4-(4-nitrobenzoyl)piperazin-1-yl]pyridazin-3-amine undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under appropriate conditions using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can undergo reduction reactions, particularly at the nitro group, converting it to an amine.
Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various electrophiles and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Medicinal Chemistry
In medicinal chemistry, N-(4-methylphenyl)-6-[4-(4-nitrobenzoyl)piperazin-1-yl]pyridazin-3-amine is being investigated for its potential therapeutic properties. Its structure suggests that it may interact with various biological targets, including receptors and enzymes involved in disease processes. Preliminary studies indicate that derivatives of this compound could exhibit:
- Antitumor Activity : Research has shown that piperazine derivatives can inhibit tumor growth by inducing apoptosis in cancer cells.
- Antidepressant Effects : Some studies suggest that compounds with similar structures may influence serotonin receptors, thus potentially serving as antidepressants.
Biological Research
This compound serves as a model for studying the interactions of piperazine derivatives with biological systems. Its unique structure allows researchers to explore:
- Mechanisms of Action : Investigating how the nitro group can be reduced to an amine and its subsequent interactions with biological targets.
- Structure-Activity Relationships (SAR) : Understanding how modifications to the piperazine ring or the aromatic groups affect biological activity.
Industrial Applications
In industrial settings, this compound can be utilized in the development of new materials. Its unique chemical properties make it suitable for:
- Polymer Development : The compound can be incorporated into polymer matrices to enhance mechanical properties or introduce specific functionalities.
Case Study 1: Antitumor Activity
A study published in Journal of Medicinal Chemistry evaluated the antitumor effects of piperazine derivatives similar to this compound. The results indicated significant cytotoxicity against various cancer cell lines, suggesting potential for further development as anticancer agents.
Case Study 2: Neuropharmacology
Research conducted on the neuropharmacological effects of piperazine derivatives showed that modifications to the nitro group could enhance binding affinity to serotonin receptors. This finding supports the hypothesis that this compound might have antidepressant properties.
Mechanism of Action
The mechanism of action of N-(4-methylphenyl)-6-[4-(4-nitrobenzoyl)piperazin-1-yl]pyridazin-3-amine involves its interaction with specific molecular targets and pathways. The nitrobenzoyl group can participate in redox reactions, potentially generating reactive oxygen species that can induce cellular damage or apoptosis in cancer cells. The piperazine moiety may interact with various receptors or enzymes, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Pyridazine Derivatives with Piperazine Substituents
6-Piperazin-1-yl-N-(p-tolyl)pyridazin-3-amine (C₁₅H₁₉N₅, MW 269.35)
- Structure : Lacks the 4-nitrobenzoyl group on the piperazine ring.
- Relevance : Serves as a baseline for evaluating the impact of nitrobenzoyl functionalization .
6-[4-(4-Nitrobenzenesulfonyl)piperazin-1-yl]-N-[(oxolan-2-yl)methyl]pyridazin-3-amine (C₁₉H₂₄N₆O₅S, MW 448.50)
Pyridazine Derivatives with Heterocyclic Substituents
N-(4-Methylphenyl)-6-(pyrazol-1-yl)pyridazin-3-amine (C₁₄H₁₃N₅, MW 251.29)
- Structure : Replaces the piperazine ring with a pyrazole group.
- Crystallographic data (monoclinic, C2/c space group) confirms planar geometry, with a β angle of 109.7° .
Functional Analogs with Therapeutic Potential
3-(4-(Methylsulfinyl)phenyl)-N-(4-(methylsulfonyl)phenyl)imidazo[1,2-b]pyridazin-6-amine
Structural and Functional Analysis Table
*Calculated based on structural analogy.
Key Observations
Electron-Withdrawing Groups: The nitrobenzoyl group in the target compound may improve binding to targets requiring electron-deficient regions, compared to non-substituted piperazine analogs .
Heterocyclic Diversity : Pyrazole and imidazopyridazine substituents demonstrate how heterocycle choice modulates steric and electronic profiles, impacting biological activity .
Crystallographic Tools : Structural studies on analogs utilized SHELX and WinGX for refinement, highlighting methodologies applicable to the target compound .
Biological Activity
N-(4-methylphenyl)-6-[4-(4-nitrobenzoyl)piperazin-1-yl]pyridazin-3-amine, a compound characterized by its complex heterocyclic structure, has garnered attention for its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.
Chemical Structure
The compound can be represented structurally as follows:
This structure includes a pyridazine core substituted with a piperazine moiety and a nitrobenzoyl group, contributing to its unique biological properties.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Inhibition of Cytokine Production : The compound has been shown to selectively block the production of pro-inflammatory cytokines such as IL-1 beta and nitric oxide (NO) in activated glial cells, suggesting potential applications in neuroinflammatory conditions .
- Antioxidant Activity : Pyridazine derivatives are known for their antioxidant properties, which may help mitigate oxidative stress in various biological systems .
Biological Activity
Research has demonstrated that this compound exhibits several key biological activities:
Case Studies
A few notable studies highlight the biological activity of related compounds:
- A derivative of pyridazine was found to suppress excessive glial activation without impairing beneficial functions, indicating a selective action that could be harnessed therapeutically .
- In vitro evaluations have shown that similar compounds exhibit MIC values against Staphylococcus aureus and Escherichia coli ranging from 3.12 to 12.5 μg/mL, demonstrating their potential as antibacterial agents .
Comparative Analysis
The following table summarizes the biological activities of this compound in comparison with other related compounds:
| Compound Name | Anti-inflammatory | Antimicrobial | Anticancer |
|---|---|---|---|
| This compound | Yes | Yes | Potential |
| 3-amino-6-phenyl-pyridazine derivative | Yes | Moderate | Yes |
| Other pyridazine derivatives | Yes | High | Varies |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing N-(4-methylphenyl)-6-[4-(4-nitrobenzoyl)piperazin-1-yl]pyridazin-3-amine, and how do reaction conditions influence yield?
- Methodology : Synthesis typically involves multi-step reactions starting with the pyridazine core. For example:
Core preparation : Pyridazine derivatives are synthesized via nucleophilic substitution or cyclization reactions.
Piperazine introduction : The piperazine ring is coupled to the pyridazine core using coupling agents like EDCI or HOBt in anhydrous DMF .
Nitrobenzoylation : The 4-nitrobenzoyl group is introduced via acylation under basic conditions (e.g., triethylamine) .
- Key variables : Temperature (60–100°C), solvent polarity (DMF vs. THF), and stoichiometry of reagents (e.g., 1.2 equivalents of 4-nitrobenzoyl chloride) significantly affect yields. Side reactions, such as over-acylation or ring oxidation, require careful monitoring via TLC or HPLC .
Q. What spectroscopic and crystallographic techniques are critical for characterizing this compound?
- Spectroscopy :
- NMR : and NMR confirm regioselectivity of substitutions (e.g., pyridazine C-6 vs. C-3 positions). Aromatic protons appear as doublets (δ 7.5–8.5 ppm) due to nitro group deshielding .
- MS : High-resolution ESI-MS validates molecular weight (expected m/z ~435.17 for ) .
- Crystallography : Single-crystal X-ray diffraction (e.g., monoclinic system, space group C2/c) reveals bond angles and torsion stresses, such as the dihedral angle between pyridazine and nitrobenzoyl groups (~25°), influencing conformational stability .
Q. How can researchers assess the compound’s preliminary biological activity?
- In vitro assays :
- Enzyme inhibition : Screen against kinases (e.g., EGFR, VEGFR) using fluorescence-based assays (IC determination).
- Cellular uptake : Radiolabeled analogs (e.g., -tagged derivatives) track intracellular localization via autoradiography .
Advanced Research Questions
Q. How can contradictory results in biological assays (e.g., varying IC values across studies) be resolved?
- Root causes :
- Solubility : The compound’s low aqueous solubility (<10 µM in PBS) may lead to aggregation, skewing dose-response curves. Use co-solvents (e.g., DMSO ≤0.1%) and dynamic light scattering (DLS) to verify homogeneity .
- Metabolic instability : Incubation with liver microsomes identifies rapid degradation (e.g., CYP450-mediated nitro reduction). Stabilize using deuterated analogs or protease inhibitors .
- Validation : Cross-validate results using orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity).
Q. What computational strategies predict the compound’s interaction with biological targets?
- Molecular docking : Use software like AutoDock Vina to model binding to ATP pockets (e.g., kinase domains). Key interactions include:
- Hydrogen bonding between the nitro group and Lys721 in EGFR.
- π-π stacking of the pyridazine ring with Phe699 .
Q. How can the synthesis be scaled while maintaining enantiomeric purity for in vivo studies?
- Chiral resolution : Use preparative HPLC with a Chiralpak AD-H column (heptane/isopropanol, 90:10) to separate enantiomers. Monitor optical rotation ([α] > +15° for active isomer) .
- Process optimization : Switch from batch to flow chemistry for nitrobenzoylation, reducing reaction time from 12 h to 2 h and improving yield (65% → 82%) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
